2-(1,3-Benzothiazol-2-yl)benzoic acid
Overview
Description
2-(1,3-Benzothiazol-2-yl)benzoic acid is a compound that features a benzothiazole ring fused to a benzoic acid moiety. Benzothiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and various industrial applications .
Mechanism of Action
Target of Action
The primary targets of 2-(1,3-Benzothiazol-2-yl)benzoic acid are enzymes involved in bacterial growth and survival. These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase . These enzymes play crucial roles in bacterial cell wall synthesis, DNA replication, and metabolic processes, making them ideal targets for antibacterial agents .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of the bacteria, leading to their death. The compound’s interaction with its targets results in the disruption of essential biochemical processes, thereby inhibiting bacterial growth .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By inhibiting key enzymes, it disrupts the synthesis of bacterial cell walls, DNA replication, and various metabolic processes . The downstream effects of these disruptions include the inhibition of bacterial growth and survival .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of bacterial cell wall synthesis, inhibition of DNA replication, and interference with metabolic processes . These disruptions inhibit bacterial growth and survival, making this compound an effective antibacterial agent .
Biochemical Analysis
Biochemical Properties
2-(1,3-Benzothiazol-2-yl)benzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of DNA gyrase, an enzyme essential for DNA replication in bacteria . This inhibition disrupts bacterial cell division, making the compound a potential antibacterial agent. Additionally, this compound interacts with peptide deformylase, an enzyme involved in protein synthesis, further contributing to its antimicrobial properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, thereby inhibiting tumor growth . It also affects cell signaling pathways, particularly those involved in cell proliferation and survival. For example, this compound has been shown to downregulate the expression of certain oncogenes, leading to reduced cancer cell viability . Furthermore, it influences cellular metabolism by modulating the activity of key metabolic enzymes, thereby altering the metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound inhibits enzyme activity by binding to the active site, preventing substrate access . This inhibition can lead to a cascade of downstream effects, including changes in gene expression. Additionally, this compound can activate certain signaling pathways, leading to the transcription of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, reducing its efficacy . Long-term studies have also indicated that continuous exposure to the compound can result in adaptive cellular responses, potentially leading to resistance in microbial populations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing toxicity. Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound undergoes biotransformation, resulting in the formation of metabolites that can either retain or lose biological activity. These metabolic processes can influence the overall efficacy and toxicity of this compound . Additionally, the compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are crucial for the compound’s biological activity, as they determine its availability at the site of action .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization allows this compound to interact with its target biomolecules effectively, exerting its biological effects. For instance, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can affect cellular metabolism and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)benzoic acid typically involves the condensation of 2-aminobenzenethiol with an appropriate benzoic acid derivative. One common method includes the reaction of 2-aminobenzenethiol with 2-chlorobenzoic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and environmentally benign solvents, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole and benzoic acid derivatives.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)benzoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)phenol
- 2-(1,3-Benzothiazol-2-yl)aniline
- 2-(1,3-Benzothiazol-2-yl)benzamide
Uniqueness
2-(1,3-Benzothiazol-2-yl)benzoic acid is unique due to the presence of both a benzothiazole ring and a benzoic acid moiety, which confer distinct chemical reactivity and biological activity. The combination of these two functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c16-14(17)10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)18-13/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHKJRBEJIXPHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30287509 | |
Record name | 2-(1,3-benzothiazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30287509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6340-29-0 | |
Record name | 6340-29-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51385 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(1,3-benzothiazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30287509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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